![molecular formula C14H13FN2O4S B2799335 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1797342-03-0](/img/structure/B2799335.png)
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding how the compound is made. It could be synthesized in a lab or derived from natural sources. The synthesis process often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
This involves detailed study of the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide insights into its stability, reactivity, and potential uses .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can give clues about how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Structure:
- A series of novel N-phenylpyrazolyl aryl methanones derivatives, with structures related to the chemical of interest, were synthesized and demonstrated favorable herbicidal and insecticidal activities. The synthesis process was meticulously documented, detailing the characterization methods such as melting point, NMR, FT-IR, and HRMS (Wang et al., 2015).
- Catalytic and Structural Studies:
- Research has been conducted on the regioselective synthesis of related heterocyclic amides, utilized as strategic intermediates in further chemical reactions. This research includes detailed theoretical studies using density functional theory (DFT) calculations, highlighting the importance of these compounds in advanced synthesis techniques (Moreno-Fuquen et al., 2019).
- Antitumor Activity:
- The synthesis of compounds structurally similar to (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone has led to the discovery of potential antitumor properties. Preliminary biological tests indicated distinct inhibition of the proliferation of various cancer cell lines, highlighting the therapeutic potential of these chemical structures (Tang & Fu, 2018).
Crystallographic Studies
- Crystal Structure Analysis:
- The crystal structure of compounds containing the arylsulfonyl moiety has been reported, offering insights into the molecular arrangements and interactions that dictate the chemical and physical properties of these compounds. Such studies are crucial for understanding the material characteristics and guiding the design of new molecules for specific applications (Nagaraju et al., 2018).
Antimicrobial Activity
- Synthesis and Antimicrobial Properties:
- Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, structurally related to the compound of interest, have been synthesized and tested for antibacterial and antifungal activities. Such studies are fundamental for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Shah et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c1-9-6-13(16-21-9)14(18)17-7-12(8-17)22(19,20)11-4-2-10(15)3-5-11/h2-6,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTOMJKBHYWTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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